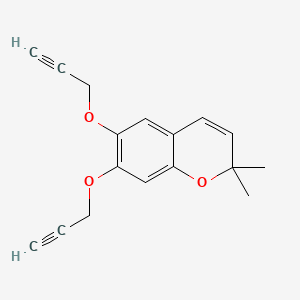
2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of two propynyloxy groups at the 6 and 7 positions of the benzopyran ring, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with 2H-1-Benzopyran, 2,2-dimethyl-6,7-dihydroxy- as the starting material.
Alkylation Reaction: The hydroxyl groups at the 6 and 7 positions are alkylated using propargyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the propynyloxy groups at the desired positions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propynyloxy groups to propenyloxy groups.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxy groups, where nucleophiles such as amines or thiols replace the propargyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propenyloxy derivatives.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
科学研究应用
2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways due to its unique chemical structure.
Material Science: The compound’s ability to undergo polymerization reactions makes it useful in the development of new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Antioxidant Activity: It can scavenge free radicals, protecting cells from oxidative stress.
Cellular Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
相似化合物的比较
2H-1-Benzopyran, 2,2-dimethyl-6,7-bis(2-propynyloxy)- can be compared with other benzopyran derivatives:
2H-1-Benzopyran, 2,2-dimethyl-6,7-dihydroxy-: Lacks the propynyloxy groups, making it less reactive in certain chemical reactions.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Contains methoxy groups instead of propynyloxy groups, leading to different chemical and biological properties.
2H-1-Benzopyran-2-one, 6,7-dimethoxy-4-methyl-: A coumarin derivative with distinct biological activities compared to the propynyloxy-substituted benzopyran.
属性
CAS 编号 |
109356-14-1 |
|---|---|
分子式 |
C17H16O3 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
2,2-dimethyl-6,7-bis(prop-2-ynoxy)chromene |
InChI |
InChI=1S/C17H16O3/c1-5-9-18-15-11-13-7-8-17(3,4)20-14(13)12-16(15)19-10-6-2/h1-2,7-8,11-12H,9-10H2,3-4H3 |
InChI 键 |
FYNNVDQGEDRVRA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OCC#C)OCC#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
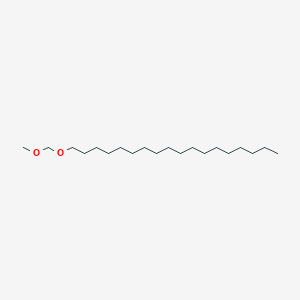

![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
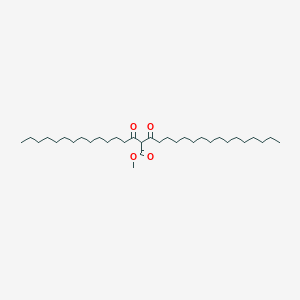
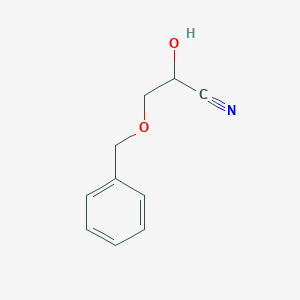
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)


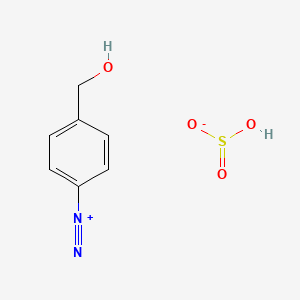

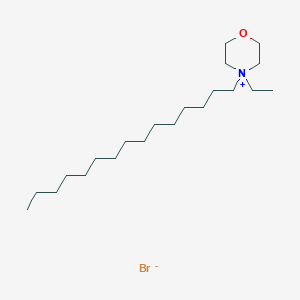
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

